1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at position 1 and a pyridin-4-ylmethyl group on the exocyclic amine. This scaffold is notable for its versatility in medicinal chemistry, particularly in kinase inhibition and antiviral applications.
Properties
IUPAC Name |
1-methyl-N-(pyridin-4-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6/c1-18-12-10(7-17-18)11(15-8-16-12)14-6-9-2-4-13-5-3-9/h2-5,7-8H,6H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNLQHRDESJQJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the construction of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the pyridin-4-ylmethyl group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloropyrazolo[3,4-d]pyrimidine with 4-pyridylmethylamine in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including 1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Research indicates that these compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, they have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This property makes it a candidate for treating chronic inflammatory diseases.
| Research | Disease Model | Findings |
|---|---|---|
| Rheumatoid Arthritis | Reduced levels of TNF-alpha and IL-6 in animal models | |
| Asthma | Decreased airway inflammation and hyperresponsiveness |
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. Studies indicate that it can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.
| Study | Neurodegenerative Condition | Mechanism | Result |
|---|---|---|---|
| Alzheimer's Disease | Inhibition of amyloid-beta aggregation | Improved cognitive function in animal models | |
| Parkinson's Disease | Protection against dopaminergic neuron loss | Increased survival rate of neurons |
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2. CDK2 is a key enzyme involved in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The molecular target of 1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the ATP-binding site of CDK2, where it competes with ATP and prevents the phosphorylation of downstream targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core
N-Alkyl/Arylalkyl Substitutions
Key Insights :
- The pyridin-4-ylmethyl group in the target compound may enhance aqueous solubility due to the polar pyridine ring, a critical factor for bioavailability.
Bulky and Heterocyclic Substituents
Key Insights :
- Bulky substituents (e.g., cyclopropoxynaphthyl) improve target engagement in parasitic infections but may reduce metabolic stability .
Antiviral and Anti-Infective Agents
- Chlorophenoxy group enhances electrophilic interactions with viral proteases.
- Compounds 25, 28, 29 (): Synthesized via Suzuki coupling; substituted with quinoline/naphthalene and oxetane/tetrahydropyran groups. Demonstrated efficacy against Toxoplasma gondii, with CNS penetration attributed to heterocyclic substituents .
Kinase Inhibitors
1NA-PP1 and 2MB-PP1 :
EPPA-1 (Pyrazolo[3,4-b]pyridine derivative) :
Physicochemical and Pharmacokinetic Properties
Biological Activity
1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound recognized for its potential therapeutic applications, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 plays a pivotal role in cell cycle regulation and cancer progression, making this compound a subject of interest in medicinal chemistry.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 1-methyl-N-(pyridin-4-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
| Molecular Formula | C12H12N6 |
| CAS Number | 887225-34-5 |
The synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core and introducing the pyridin-4-ylmethyl group. A common synthetic route includes the cyclization of 4-chloropyrazolo[3,4-d]pyrimidine with 4-pyridylmethylamine in the presence of potassium carbonate .
The primary mechanism of action for this compound is through the inhibition of CDK2. It competes with ATP at the ATP-binding site, preventing the phosphorylation of downstream targets essential for cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Inhibition Studies
Research has demonstrated that this compound exhibits significant inhibitory activity against CDK2. In vitro studies have reported half-maximal effective concentration (EC50) values indicating its potency in various cancer cell lines. For instance, derivatives related to this compound showed EC50 values as low as 12 μM in MCF7 breast cancer cells .
Antiproliferative Effects
In a series of experiments, the antiproliferative effects were assessed using the IncuCyte assay, which measures cell viability over time. The results indicated that compounds derived from this scaffold could effectively reduce cell viability in several cancer models, suggesting potential therapeutic applications .
Kinase Profiling
Further investigations into kinase selectivity revealed that while the compound effectively inhibits CDK2, it also shows activity against other kinases involved in cancer progression. For example, it was noted to inhibit members of the Src family kinases (SFKs), which are critical in various signaling pathways associated with tumor growth .
Case Studies
Several case studies highlight the biological activity of this compound:
- MCF7 Cell Line Study :
- Kinase Inhibition Profile :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
